molecular formula C21H24N2O3S B2567698 2-(2H-1,3-benzodioxol-5-yl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one CAS No. 1903295-51-1

2-(2H-1,3-benzodioxol-5-yl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one

Cat. No.: B2567698
CAS No.: 1903295-51-1
M. Wt: 384.49
InChI Key: BTHKMHXIEOBZNR-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one is a synthetic chemical reagent of high purity, intended solely for research and development purposes in a laboratory setting. This compound features a molecular structure incorporating both a 1,3-benzodioxole ring system and a thieno[3,2-c]pyridine scaffold. Compounds with these structural motifs, particularly the thieno[3,2-c]pyridine and thieno[3,2-d]pyrimidine cores, are of significant interest in medicinal chemistry and are frequently investigated for their potential as kinase inhibitors . Research into similar analogs has demonstrated selective toxicity towards tumor cells under conditions of glucose starvation, suggesting a mechanism of action that may involve the inhibition of mitochondrial function in metabolic stress environments . This makes such compounds valuable tools for probing cancer metabolism, synthetic lethality pathways, and for the development of novel oncology therapeutics . This product is strictly for research use by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the product's Certificate of Analysis (COA) and Safety Data Sheet (SDS) for detailed information on specifications, handling, and storage.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21(12-15-1-2-18-19(11-15)26-14-25-18)22-7-3-17(4-8-22)23-9-5-20-16(13-23)6-10-27-20/h1-2,6,10-11,17H,3-5,7-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHKMHXIEOBZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one is a complex organic molecule with potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C21_{21}H22_{22}N2_{2}O3_{3}
  • Molecular Weight: 350.41 g/mol

The compound features a benzodioxole moiety linked to a thienopyridine and a piperidine ring, contributing to its potential biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study on related thienopyridine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study: In Vitro Analysis

In vitro studies on similar thienopyridine derivatives revealed that they could inhibit the growth of human cancer cell lines such as:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

These results suggest that the compound may also exhibit similar anticancer effects due to structural similarities.

Antimicrobial Activity

The antimicrobial activity of compounds containing benzodioxole and thienopyridine has been documented. Research shows that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for related compounds are summarized below:

MicroorganismMIC (µg/mL)
Bacillus subtilis25
Escherichia coli50
Staphylococcus aureus30

Such findings indicate the potential of the compound to serve as an antimicrobial agent .

The proposed mechanism of action for compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)ethan-1-one includes:

  • Inhibition of Kinase Activity: Many thienopyridine derivatives inhibit various kinases involved in cell signaling pathways crucial for cancer progression.
  • Induction of Apoptosis: The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Disruption of Cell Cycle: Similar compounds have been shown to arrest the cell cycle at specific phases (G1/S or G2/M), preventing further cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogous compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity (Inferred) Solubility/Polarity
Target Compound Benzodioxolyl + thienopyridine + piperidine-acetyl ~356.43* Likely CNS/kinase modulation Moderate (polar groups)
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Benzodioxolyl + pyrido-pyrimidinone + piperazine ~394.44 Kinase inhibition (e.g., anticancer targets) High (piperazine increases solubility)
2-Chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one Chloroacetyl + thienopyridine 215.70 Intermediate in synthesis (no direct activity) Low (chloro group)
1-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}ethan-1-one Thienopyridine + acetyl (no benzodioxol/piperidine) 191.26 Unspecified (simpler scaffold) Low
1-Cyclopropyl-2-(2-fluorophenyl)-2-{2-hydroxy-thieno[3,2-c]pyridin-5-yl}ethan-1-one Fluorophenyl + cyclopropyl + hydroxyl-thienopyridine 331.10 Insecticidal (pyrethrin-like activity) Moderate (fluorine enhances lipophilicity)

*Calculated based on formula C₁₉H₂₀N₂O₃S .

Key Findings :

Structural Complexity and Bioactivity: The target compound’s benzodioxol-thienopyridine hybrid distinguishes it from simpler analogs like 1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one , which lacks the extended aromatic system and piperidine linker. This complexity likely enhances target specificity compared to the chloroacetyl derivative in , which serves primarily as a synthetic intermediate.

Role of Substituents :

  • The chloro group in ’s compound increases electrophilicity but reduces solubility, limiting its direct therapeutic utility .
  • Piperazine in ’s derivative improves aqueous solubility, whereas the target compound’s piperidine may balance lipophilicity for blood-brain barrier penetration .

Functional Divergence: The fluorophenyl-cyclopropyl analog in demonstrates how minor substituent changes (e.g., fluorine, cyclopropyl) can shift applications from therapeutic to agrochemical (insecticidal) .

Contradictions and Limitations :

  • While the benzodioxol group is often linked to CNS activity, its combination with a thienopyridine-piperidine scaffold lacks direct pharmacological validation in the evidence. In contrast, pyrido-pyrimidinone derivatives are better documented in patent literature for kinase modulation .
  • Solubility predictions are speculative due to absent experimental data; inferred values rely on functional group trends.

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